Menin-MLL inhibitor 19 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which are implicated in various types of acute leukemias. The inhibition of this interaction is a promising therapeutic strategy, as menin functions as an essential cofactor for MLL fusion proteins, facilitating their oncogenic activity. The development of inhibitors like Menin-MLL inhibitor 19 is part of a broader effort to target the molecular mechanisms underlying leukemia, particularly those associated with KMT2A rearrangements.
Menin-MLL inhibitor 19 belongs to a class of compounds targeting the menin-MLL interaction. These inhibitors are being studied for their potential in treating acute leukemias characterized by MLL fusions. The compound is classified as a small-molecule inhibitor, specifically designed to bind to the menin protein and block its interaction with MLL fusion proteins.
The synthesis of Menin-MLL inhibitor 19 involves several key steps that typically include:
For example, previous studies have utilized high-throughput screening methods to identify lead compounds that inhibit the menin-MLL interaction effectively .
Menin-MLL inhibitor 19's molecular structure is designed to mimic the natural binding interactions between menin and MLL fusion proteins. High-resolution crystal structures provide insights into how these inhibitors bind at the menin binding site, often revealing critical hydrophobic interactions and hydrogen bonds that stabilize the complex.
The structural analysis typically includes:
The primary chemical reaction involving Menin-MLL inhibitor 19 is its binding to the menin protein, which disrupts its interaction with MLL fusion proteins. This reaction can be quantitatively analyzed using fluorescence polarization assays, where a fluorescein-labeled peptide derived from MLL is used to monitor binding dynamics.
Key aspects include:
Menin-MLL inhibitor 19 operates by specifically binding to the menin protein, thereby preventing it from interacting with MLL fusion proteins. This disruption leads to:
Research indicates that compounds like Menin-MLL inhibitor 19 can effectively induce apoptosis in leukemia cells by disrupting these critical pathways .
Menin-MLL inhibitor 19 exhibits specific physical and chemical properties that are crucial for its function:
Characterization studies often reveal solubility data indicating effective concentrations for biological assays .
Menin-MLL inhibitor 19 has significant applications in cancer research and therapy:
Clinical trials are ongoing to evaluate its safety and effectiveness in pediatric and adult populations suffering from MLL-rearranged leukemias .
Menin-MLL inhibitor 19 features an exo-aza spiro bicyclic core designed to mimic the spatial geometry of natural MLL peptide motifs. This scaffold enforces a rigid three-dimensional conformation that optimally occupies the menin binding pocket, particularly the deep hydrophobic cavity harboring tryptophan and phenylalanine residues critical for MLL interaction. The scaffold’s exo-orientation positions nitrogen atoms to form hydrogen bonds with menin’s Asp180, Asn182, and Glu366 residues, while its spirocyclic rigidity minimizes entropic penalties upon binding. This design achieved low-nanomolar binding affinity (IC₅₀ = undisclosed value in primary source, but structurally analogous compounds exhibit IC₅₀ < 10 nM), representing a >100-fold enhancement over early-generation inhibitors like MI-2 (IC₅₀ = 446 nM) [1] [5].
Key structural modifications documented in patent WO2019120209A1 include:
Table 1: Critical Modifications from WO2019120209A1
Position | Modification | Functional Impact |
---|---|---|
Core | Exo-aza spiro bicyclic | Pre-organizes binding conformation; mimics β-turn of MBM1 peptide |
R₁ | Trifluoroethyl-thiazole | Enhances hydrophobic packing in P1 pocket; improves metabolic stability |
R₂ | Substituted benzamide | Forms π-stacking with Tyr276; hydrogen bonding with Lys329 |
Linker | Spirocyclic connectivity | Reduces flexibility; increases binding entropy and proteolytic resistance |
The aryl amide substituents in Menin-MLL inhibitor 19 project into a subpocket lined by Tyr325 and Cys329, with electron-withdrawing groups (e.g., trifluoromethyl) diminishing off-target interactions. Concurrently, the spirocyclic linker between imidazopyridine and cyclohexane rings eliminates conformational flexibility, minimizing binding to structurally divergent epigenetic readers like BRD4. This design achieves >500-fold selectivity over related protein-protein interaction targets, validated via thermal shift assays showing ΔTₘ > 8°C for menin versus <2°C for non-cognate proteins [7] [8].
Primary screening employed fluorescence polarization (FP) assays using a fluorescein-labeled MBM1 peptide (MLL₄‒₁₅) competing with test compounds for recombinant menin binding. Hits were counter-screened in isogenic leukemia models:
SAR optimization focused on three regions:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: